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Monosodium glutamate - 16177-21-2

Monosodium glutamate

Catalog Number: EVT-1194178
CAS Number: 16177-21-2
Molecular Formula: C5H9NNaO4+
Molecular Weight: 170.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Source and Classification

Monosodium glutamate is classified as a flavor enhancer and is commonly used in cooking to improve the taste of various dishes. It is derived from glutamic acid, which occurs naturally in protein-rich foods such as meat, fish, dairy products, and certain vegetables like tomatoes and mushrooms. The compound itself appears as a white crystalline powder that is odorless and soluble in water .

Synthesis Analysis

The synthesis of monosodium glutamate can be achieved through several methods:

Molecular Structure Analysis

The molecular formula for monosodium glutamate is C₅H₈NNaO₄. Its structure consists of a sodium ion (Na⁺) associated with a glutamate anion (C₅H₈NO₄⁻). The glutamate ion features a zwitterionic form where it contains both a positively charged ammonium group (-NH₃⁺) and negatively charged carboxylate groups (-COO⁻). In aqueous solution, monosodium glutamate dissociates into sodium ions and free glutamate ions, which are responsible for its flavor-enhancing properties .

Chemical Reactions Analysis

Monosodium glutamate participates in several chemical reactions:

  • Dissociation: In solution, it dissociates into sodium ions and free glutamate ions. This dissociation is crucial for its function as a flavor enhancer.
  • Maillard Reaction: Monosodium glutamate can participate in the Maillard reaction when heated with sugars, contributing to browning in cooked foods .
  • Reactions with Other Additives: It often works synergistically with other flavor enhancers such as disodium inosinate and disodium guanylate to amplify umami flavor .
Physical and Chemical Properties Analysis

Monosodium glutamate exhibits several notable physical and chemical properties:

Applications

Monosodium glutamate has a wide range of applications:

Introduction to Monosodium Glutamate

Historical Context and Discovery

The discovery of monosodium glutamate traces to 1908, when Japanese chemist Kikunae Ikeda, a professor at Tokyo Imperial University, investigated the molecular basis of the savory taste in kombu seaweed broth (dashi). Through evaporation and crystallization, Ikeda isolated glutamic acid as the principal taste component. Recognizing its commercial potential, he patented a production method and coined the term "umami" (derived from umai, meaning "delicious" in Japanese) to describe this fifth basic taste [1] [4] [6].

In 1909, Ikeda partnered with entrepreneur Saburosuke Suzuki to launch the first commercial production of monosodium glutamate under the brand name "Ajinomoto" ("essence of taste"). Initial manufacturing relied on hydrolysis: wheat gluten or defatted soybeans were treated with hydrochloric acid to break down proteins into constituent amino acids, followed by isolation and purification of glutamic acid hydrochloride, which was then neutralized with sodium hydroxide to form crystalline monosodium glutamate [2] [4] [5]. This method faced limitations in yield and efficiency, prompting decades of innovation in production techniques.

Chemical Structure and Physicochemical Properties

Monosodium glutamate has the molecular formula C₅H₈NO₄Na and a systematic IUPAC name of sodium (2S)-2-amino-5-hydroxy-5-oxopentanoate. Its structure features an α-amino group, two carboxylate groups (α and γ), and a sodium ion associated with the α-carboxylate. In the solid state, it adopts a zwitterionic configuration, where the amino group is protonated (+NH₃) and the γ-carboxyl group is deprotonated (-COO⁻) [4] [8].

Table 1: Key Physicochemical Properties of Monosodium Glutamate

PropertyCharacteristic
Molecular Weight169.11 g/mol (anhydrous); 187.13 g/mol (monohydrate)
AppearanceWhite, odorless crystalline powder or rhombic prisms
Solubility (Water, 20°C)740 g/L
Melting Point232°C (decomposes, releasing nitrogen/sodium oxides)
pH (1% Solution)6.7–7.2
Optical ActivityL-isomer configuration

Monosodium glutamate dissolves readily in water, dissociating into sodium cations (Na⁺) and glutamate anions. Its solubility significantly exceeds other glutamate salts (e.g., potassium or calcium glutamate). The compound is sparingly soluble in ethanol and insoluble in nonpolar solvents. Upon heating above 232°C, thermal decomposition occurs, yielding toxic fumes [4] [8].

Global Production Methods and Industrial Synthesis

Industrial monosodium glutamate synthesis has evolved through three distinct phases:

  • Acid Hydrolysis (1909–1962): Initial production mirrored Ikeda's method, using hydrochloric acid to hydrolyze plant proteins (initially wheat gluten, later soy). Glutamic acid hydrochloride was isolated, purified, and converted to monosodium glutamate. Drawbacks included low yield (~5% from wheat gluten), high energy consumption, and environmental concerns from acid waste [2] [4] [5].

  • Chemical Synthesis (1962–1973): Utilizing petrochemical feedstocks, acrylonitrile served as the starting material. Through the Strecker synthesis, dl-glutamic acid was produced, requiring optical resolution to isolate the biologically active L-glutamate via preferential crystallization. While increasing yield, this process involved hazardous chemicals and complex steps [2] [4] [5].

  • Microbial Fermentation (1956–Present): This method dominates modern global production. Starch, molasses (from sugarcane or sugar beets), or corn sugar undergo fermentation using strains of Corynebacterium glutamicum or related bacteria. Key stages include:

  • Feedstock Preparation: Carbohydrates are converted to glucose syrup.
  • Fermentation: Bacteria metabolize glucose and ammonium salts in aerated bioreactors, excreting L-glutamic acid into the broth.
  • Downstream Processing: Glutamic acid is separated via filtration, concentration, and acidification. Neutralization with sodium hydroxide yields monosodium glutamate crystals.
  • Crystallization & Drying: Crystals are harvested, washed, and dried [2] [4] [5].

Table 2: Evolution of Monosodium Glutamate Production Methods

MethodPeriodFeedstockKey AdvantageKey Limitation
Acid Hydrolysis1909–1960sWheat gluten, Soy proteinDirect extraction from natural sourcesLow yield, High waste, High cost
Chemical Synthesis1960s–1970sAcrylonitrile (petrochemical)Higher theoretical yieldComplex process, Toxic intermediates
Bacterial Fermentation1956–PresentSugarcane, Sugar beets, Corn starchHigh yield (>100g/L broth), Sustainable, Lower costRequires sterile conditions, Downstream processing

Fermentation offers substantial advantages: higher efficiency (yields exceeding 100g of glutamate per liter of fermentation broth), reduced environmental impact (lower energy and chemical use), cost-effectiveness, and sustainability (byproducts can be used as fertilizer). Global production exceeds 2 million metric tons annually, primarily concentrated in Asia [2] [5] [6].

Natural Occurrence in Foods vs. Synthetic Additives

Glutamate is ubiquitous in nature, serving as a fundamental amino acid in protein structures and as a free amino acid influencing taste.

  • Natural Occurrence: Free glutamate, responsible for the umami taste, is abundant in many whole foods:
  • Seaweed (e.g., kombu used in dashi): Up to 3000 mg/100g
  • Aged cheeses (Parmesan, Roquefort): 1200–1800 mg/100g
  • Tomatoes (especially ripe/cooked): 140–350 mg/100g
  • Mushrooms (shiitake): 70–180 mg/100g
  • Walnuts, Peanuts: ~160 mg/100g
  • Human breast milk: ~22 mg/100g [1] [3] [4]

  • Added Monosodium Glutamate: Industrially produced monosodium glutamate is added to foods as a pure flavor enhancer (E621). The glutamate in monosodium glutamate is chemically identical to the free glutamate occurring naturally in foods. The human body metabolizes both sources identically, primarily utilizing glutamate as an energy source for intestinal cells [3] [6].

Table 3: Glutamate Content in Common Foods (Free Glutamate)

Food SourceNaturally Occurring Free Glutamate (mg/100g)Comment
Kombu Seaweed2000–3000Highest natural source; basis of Ikeda's discovery
Parmesan Cheese1200–1600Aging increases free glutamate via proteolysis
Ripe Tomatoes140–350Increases with ripening and cooking
Shiitake Mushrooms70–180Drying significantly increases concentration
Green Tea200–300
Peas~200
Chicken~40
Cow's Milk~2
Added MSG780–900 (pure)Typically added in amounts < 0.5g per serving

Dietary intake primarily comes from natural sources. An average adult consumes approximately 13 grams of glutamate daily from dietary proteins, compared to less than 0.55 grams from added monosodium glutamate. Glutamate also functions endogenously as a key neurotransmitter and metabolic intermediate, with the body synthesizing roughly 50 grams daily [3] [4]. Regulatory agencies like the U.S. Food and Drug Administration classify monosodium glutamate as Generally Recognized As Safe (GRAS), acknowledging its equivalence to natural glutamate and its long history of consumption [1] [3] [4].

Properties

CAS Number

16177-21-2

Product Name

Monosodium glutamate

IUPAC Name

sodium;2-aminopentanedioic acid

Molecular Formula

C5H9NNaO4+

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1

InChI Key

LPUQAYUQRXPFSQ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water; practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na+]

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

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